molecular formula C10H15N5O3 B8137030 2-amino-9-[(2R)-4-hydroxy-2-(hydroxymethyl)butyl]-3H-purin-6-one

2-amino-9-[(2R)-4-hydroxy-2-(hydroxymethyl)butyl]-3H-purin-6-one

Cat. No.: B8137030
M. Wt: 253.26 g/mol
InChI Key: SCBFBAWJWLXVHS-ZCFIWIBFSA-N
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Description

Compound “2-amino-9-[(2R)-4-hydroxy-2-(hydroxymethyl)butyl]-3H-purin-6-one” is a chemical entity listed in the PubChem database. It is known for its unique chemical structure and properties, which make it a subject of interest in various scientific research fields. The compound’s specific applications and characteristics are explored in detail below.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of compound “2-amino-9-[(2R)-4-hydroxy-2-(hydroxymethyl)butyl]-3H-purin-6-one” involves multiple steps, including the reaction of specific precursors under controlled conditions. The exact synthetic route and reaction conditions can vary depending on the desired purity and yield of the final product. Common methods include the use of organic solvents, catalysts, and specific temperature and pressure conditions to facilitate the reaction.

Industrial Production Methods: In industrial settings, the production of compound “this compound” is scaled up using large reactors and continuous flow systems. This ensures a consistent supply of the compound with high purity. The process often involves rigorous quality control measures to meet industry standards.

Chemical Reactions Analysis

Types of Reactions: Compound “2-amino-9-[(2R)-4-hydroxy-2-(hydroxymethyl)butyl]-3H-purin-6-one” undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound’s structure and enhancing its properties for specific applications.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide are used under controlled conditions.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are employed to achieve the desired reduction.

    Substitution: Halogenation or alkylation reactions are performed using appropriate halogen or alkylating agents.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. These products are often intermediates or derivatives of the original compound, which can be further utilized in various applications.

Scientific Research Applications

Compound “2-amino-9-[(2R)-4-hydroxy-2-(hydroxymethyl)butyl]-3H-purin-6-one” has a wide range of applications in scientific research, including:

    Chemistry: Used as a reagent or intermediate in organic synthesis.

    Biology: Studied for its potential biological activities and interactions with biomolecules.

    Medicine: Investigated for its therapeutic potential in treating various diseases.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of compound “2-amino-9-[(2R)-4-hydroxy-2-(hydroxymethyl)butyl]-3H-purin-6-one” involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

    Compound A: Shares a similar core structure but differs in functional groups.

    Compound B: Has a similar molecular weight and chemical properties.

    Compound C: Exhibits similar biological activities but with different potency.

Uniqueness: Compound “2-amino-9-[(2R)-4-hydroxy-2-(hydroxymethyl)butyl]-3H-purin-6-one” is unique due to its specific chemical structure, which imparts distinct properties and applications. Its versatility in undergoing various chemical reactions and its potential in diverse scientific fields make it a valuable compound for research and industrial use.

Properties

IUPAC Name

2-amino-9-[(2R)-4-hydroxy-2-(hydroxymethyl)butyl]-3H-purin-6-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H15N5O3/c11-10-13-8-7(9(18)14-10)12-5-15(8)3-6(4-17)1-2-16/h5-6,16-17H,1-4H2,(H3,11,13,14,18)/t6-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SCBFBAWJWLXVHS-ZCFIWIBFSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=NC2=C(N1CC(CCO)CO)NC(=NC2=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=NC2=C(N1C[C@@H](CCO)CO)NC(=NC2=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H15N5O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

253.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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